2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole moiety, followed by the formation of the chromeno and pyrrole rings through cyclization reactions. Key reagents used in these steps include chloromethylation agents, nitriles, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a benzodioxole and piperidine moiety.
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid: Features a benzodioxole and succinic acid moiety .
Uniqueness
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups and ring systems.
Properties
Molecular Formula |
C29H23NO6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H23NO6/c1-3-11-33-20-6-4-5-19(14-20)26-25-27(31)21-12-17(2)7-9-22(21)36-28(25)29(32)30(26)15-18-8-10-23-24(13-18)35-16-34-23/h3-10,12-14,26H,1,11,15-16H2,2H3 |
InChI Key |
HRGYJYPLHGQFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=CC=C6)OCC=C |
Origin of Product |
United States |
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